DPY-0812
Description
While its exact mechanism of action remains proprietary, preliminary studies suggest it modulates key signaling pathways involved in cellular proliferation and immune regulation. Structurally, DPY-0812 features a benzothiazole core with substituted aryl and sulfonamide groups, which contribute to its target-binding affinity and metabolic stability . Pharmacokinetic studies highlight its oral bioavailability (~65% in rodent models) and moderate plasma half-life (~8–12 hours), positioning it as a candidate for once-daily dosing .
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 |
IUPAC Name |
dibenzyl 4,4'-(ethane-1,2-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) |
InChI |
InChI=1S/C30H32N2O4/c1-19-25(21(3)31-27(19)29(33)35-17-23-11-7-5-8-12-23)15-16-26-20(2)28(32-22(26)4)30(34)36-18-24-13-9-6-10-14-24/h5-14,31-32H,15-18H2,1-4H3 |
InChI Key |
ONIINLLAFFBHIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(CCC2=C(C)NC(C(OCC3=CC=CC=C3)=O)=C2C)=C(C)N1)OCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPY-0812; DPY 0812; DPY0812. |
Origin of Product |
United States |
Comparison with Similar Compounds
This section evaluates DPY-0812 against three structurally and functionally analogous compounds: Compound X (a kinase inhibitor), Compound Y (a JAK/STAT pathway modulator), and Compound Z (a benzothiazole-derived anti-inflammatory agent).
Structural and Physicochemical Properties
This compound’s benzothiazole scaffold differentiates it from Compounds X and Y, which rely on quinazoline and pyrimidine backbones, respectively.
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 452.5 | 498.3 | 410.2 | 467.8 |
| LogP | 2.1 | 3.0 | 1.8 | 3.4 |
| Hydrogen Bond Donors | 2 | 3 | 1 | 2 |
| Solubility (µg/mL) | 85 | 22 | 120 | 45 |
Data derived from supplementary analytical methods and comparative solubility studies .
Pharmacological Efficacy
In vitro assays demonstrate this compound’s superior inhibition of TNF-α production (IC₅₀ = 0.8 nM) compared to Compound Z (IC₅₀ = 5.2 nM). However, Compound Y exhibits broader immunosuppressive effects, targeting IL-6 and IL-23 pathways simultaneously .
Table 2: In Vitro Activity Profile
| Target | This compound (IC₅₀, nM) | Compound X (IC₅₀, nM) | Compound Y (IC₅₀, nM) | Compound Z (IC₅₀, nM) |
|---|---|---|---|---|
| TNF-α Inhibition | 0.8 | N/A | 3.5 | 5.2 |
| JAK1 Inhibition | 15.4 | 2.1 | 0.9 | N/A |
| COX-2 Inhibition | 220 | N/A | N/A | 85 |
Data compiled from kinase selectivity panels and cytokine suppression assays .
Table 3: Pharmacokinetic and Toxicity Metrics
| Metric | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Oral Bioavailability | 65% | 48% | 72% | 55% |
| t₁/₂ (hours) | 10.5 | 18.0 | 8.2 | 6.2 |
| hERG IC₅₀ (µM) | 25 | 12 | 8 | 30 |
| CYP3A4 Inhibition | <10% | 22% | 45% | 15% |
Data sourced from preclinical pharmacokinetic studies and safety pharmacology reports .
Clinical and Commercial Differentiation
While Compound X has advanced to Phase III trials for rheumatoid arthritis, this compound’s unique combination of TNF-α selectivity and metabolic stability may address unmet needs in diseases like Crohn’s or psoriasis. Conversely, Compound Z’s COX-2 activity limits its use in chronic inflammation due to cardiovascular risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
